molecular formula C9H11FO2 B12335242 6-Ethoxy-2-fluoro-3-methylphenol

6-Ethoxy-2-fluoro-3-methylphenol

Cat. No.: B12335242
M. Wt: 170.18 g/mol
InChI Key: HHEAHGCHVXLQEI-UHFFFAOYSA-N
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Description

6-Ethoxy-2-fluoro-3-methylphenol: is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of phenol, characterized by the presence of ethoxy, fluoro, and methyl substituents on the aromatic ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-fluoro-3-methylphenol can be achieved through various methods, including nucleophilic aromatic substitution reactions. One common approach involves the reaction of 2-fluoro-3-methylphenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2-fluoro-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Ethoxy-2-fluoro-3-methylphenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-fluoro-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its fluoro and ethoxy substituents may enhance its binding affinity and specificity towards target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Ethoxy-2-fluoro-3-methylphenol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and fluoro groups on the aromatic ring provides distinct properties compared to its analogs .

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

6-ethoxy-2-fluoro-3-methylphenol

InChI

InChI=1S/C9H11FO2/c1-3-12-7-5-4-6(2)8(10)9(7)11/h4-5,11H,3H2,1-2H3

InChI Key

HHEAHGCHVXLQEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C)F)O

Origin of Product

United States

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